molecular formula C10H13N3O B12998873 (5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone

(5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B12998873
M. Wt: 191.23 g/mol
InChI Key: YVYNGSLMQBCIJI-UHFFFAOYSA-N
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Description

(5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone is an organic compound that features a pyridine ring substituted with an amino group at the 5-position and a pyrrolidinyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 5-aminopyridine with pyrrolidine in the presence of a suitable coupling agent. One common method involves the use of a carbonylating agent such as phosgene or triphosgene to facilitate the formation of the methanone linkage between the pyridine and pyrrolidine rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for certain enzymes and receptors .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions are mediated by the functional groups present in the compound, such as the amino and carbonyl groups.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitropyridin-3-ylcarboxylic acid
  • Bis(2,5-dioxopyrrolidin-1-yl) carbonate
  • Pyrrolo[2,3-d]pyrimidine derivatives

Uniqueness

(5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolidine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

(5-aminopyridin-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C10H13N3O/c11-9-5-8(6-12-7-9)10(14)13-3-1-2-4-13/h5-7H,1-4,11H2

InChI Key

YVYNGSLMQBCIJI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CN=C2)N

Origin of Product

United States

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